Methyl 6-chloro-4-(methylthio)nicotinate Methyl 6-chloro-4-(methylthio)nicotinate
Brand Name: Vulcanchem
CAS No.: 1404095-43-7
VCID: VC18295371
InChI: InChI=1S/C8H8ClNO2S/c1-12-8(11)5-4-10-7(9)3-6(5)13-2/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8ClNO2S
Molecular Weight: 217.67 g/mol

Methyl 6-chloro-4-(methylthio)nicotinate

CAS No.: 1404095-43-7

Cat. No.: VC18295371

Molecular Formula: C8H8ClNO2S

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-4-(methylthio)nicotinate - 1404095-43-7

Specification

CAS No. 1404095-43-7
Molecular Formula C8H8ClNO2S
Molecular Weight 217.67 g/mol
IUPAC Name methyl 6-chloro-4-methylsulfanylpyridine-3-carboxylate
Standard InChI InChI=1S/C8H8ClNO2S/c1-12-8(11)5-4-10-7(9)3-6(5)13-2/h3-4H,1-2H3
Standard InChI Key AYUNBWHHFXZNTE-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C(C=C1SC)Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound features a pyridine core with substitutions at positions 4 and 6. The chlorine atom at position 6 and the methylthio (-SCH₃) group at position 4 contribute to its electronic and steric properties, influencing reactivity. The methoxycarbonyl (-COOCH₃) group at position 3 enhances solubility in organic solvents .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1404095-43-7
Molecular FormulaC₈H₈ClNO₂S
Molecular Weight217.67 g/mol
Purity95%
Storage Temperature4–8°C
Hazard StatementsH315, H319, H335

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis of methyl 6-chloro-4-(methylthio)nicotinate typically involves sequential substitution and esterification steps:

ParameterCondition
Chlorination ReagentPOCl₃
Reaction TemperatureReflux (~110°C)
Esterification CatalystH₂SO₄
YieldUp to 91%

Reactivity and Functionalization

The compound participates in nucleophilic aromatic substitution (NAS) and oxidation reactions:

  • NAS: The chlorine atom at position 6 can be replaced by amines or alkoxides under basic conditions .

  • Oxidation: The methylthio group oxidizes to sulfoxide or sulfone derivatives using agents like m-CPBA.

Applications in Pharmaceutical and Agrochemical Research

Intermediate in Drug Synthesis

Methyl 6-chloro-4-(methylthio)nicotinate is a precursor to kinase inhibitors and antiviral agents. Its trifluoromethylated analogs exhibit enhanced metabolic stability and target binding.

Agrochemical Development

The methylthio group contributes to pesticidal activity by disrupting insect acetylcholine receptors. Derivatives of this compound are explored as eco-friendly alternatives to organophosphates.

PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, respirator
First Aid MeasuresRinse skin/eyes with water
Storage4–8°C in airtight container

Future Research Directions

  • Synthetic Optimization: Developing catalytic methods to reduce POCl₃ usage .

  • Biological Screening: Evaluating anticancer and antimicrobial properties of derivatives.

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